molecular formula C9H10N4OS B8617549 (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone

Cat. No.: B8617549
M. Wt: 222.27 g/mol
InChI Key: QTKNVVBZXQHSJF-UHFFFAOYSA-N
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Description

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone is a heterocyclic compound that combines the structural features of both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high yield and specificity . The reaction conditions usually involve the use of a copper catalyst, an azide, and an alkyne in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in apoptosis, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone apart is its unique combination of thiazole and triazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows for versatile chemical modifications, making it a valuable scaffold in drug development .

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone

InChI

InChI=1S/C9H10N4OS/c1-5-9(15-6(2)11-5)8(14)7-4-10-12-13(7)3/h4H,1-3H3

InChI Key

QTKNVVBZXQHSJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=CN=NN2C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask containing Dess-Martin reagent (7.50 g, 17.7 mmol) in DCM (200 mL) was cooled to 0° C. and then a solution of (2,4-dimethylthiazol-5-yl)(1-methyl-1H-1,2,3-triazol-5-yl)methanol (3.00 g, 13.4 mmol, Intermediate 45, step a) in 100 mL of DCM was added. After 5 min, the ice bath was removed and the reaction was allowed to stir at room temperature for 45 min, at which time TLC (30% acetone-DCM) indicated the reaction was complete. The reaction was quenched with saturated NaHCO3 solution and about 2 mL of 1 N NaOH and the aqueous portion (pH˜9) was extracted with DCM (3×75 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to give an amber oil. Flash chromatography on silica gel (10-40% EtOAc-DCM) afforded the title compound as a yellow solid.
Quantity
7.5 g
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reactant
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200 mL
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Intermediate 45
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100 mL
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Synthesis routes and methods II

Procedure details

To a 500 mL flask containing (2,4-dimethylthiazol-5-yl)(1-methyl-1H-1,2,3-triazol-5-yl)methanol (10.5 g, 46.8 mmol, Intermediate 23: step a) was added 1,4-dioxane (400 mL) and the contents were warmed to form a homogeneous solution. Activated MnO2 (18 g, 207 mmol) was added and the dark brownish mixture was heated to reflux in an aluminum heating mantle under an atmosphere of N2. After 1.5 hours, the contents were filtered while still hot through Celite® and rinsed with warm THF. The resulting light orange solution was concentrated and passed through a silica gel column (25% acetone-DCM) to provide the title compound as a light orange solid.
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0 (± 1) mol
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Reaction Step One
[Compound]
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Intermediate 23
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18 g
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400 mL
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solvent
Reaction Step Four

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